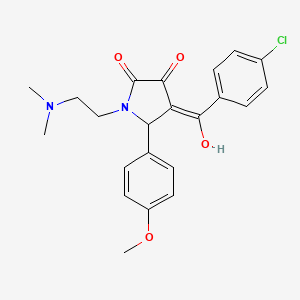
4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H23ClN2O4 and its molecular weight is 414.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one , also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by multiple functional groups, including a chlorobenzoyl moiety, a dimethylaminoethyl group, and a hydroxy group. The synthesis typically involves several steps:
- Formation of Amide Intermediate : The reaction of 4-chlorobenzoyl chloride with an amine to form an amide.
- Cyclization and Hydroxylation : Subsequent reactions lead to the formation of the pyrrole ring and introduction of the hydroxy group.
This multi-step synthesis is crucial for obtaining high yields and purity of the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor of specific enzymes, modulating biochemical pathways involved in disease processes. For instance, it may influence pathways related to inflammation and cancer cell proliferation .
Anticancer Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For example, related compounds have demonstrated the ability to inhibit cell growth in various cancer cell lines, suggesting that this compound may possess similar properties. Research has shown that structural modifications can enhance cytotoxic effects against human colon cancer cells, emphasizing the importance of the chlorobenzoyl and dimethylamino groups in mediating these effects .
Antioxidant and Anti-inflammatory Activity
The compound has also been evaluated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have reported that similar pyrrole derivatives exhibit antioxidant effects by scavenging free radicals and reducing oxidative damage in cellular models . Additionally, anti-inflammatory properties have been observed, indicating potential therapeutic applications in inflammatory diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 7.49 ± 0.16 | |
| Compound B | Antioxidant | 10.00 ± 0.20 | |
| Compound C | Anti-inflammatory | 12.50 ± 0.15 |
Case Studies
Several case studies have highlighted the potential of pyrrole derivatives in clinical settings:
- Study on Colon Cancer : A study demonstrated that a related compound significantly inhibited cell proliferation in human colon cancer cells through apoptosis induction. The mechanism involved modulation of apoptotic pathways, showcasing the therapeutic promise of this class of compounds .
- Inflammation Models : In vitro studies using macrophage models indicated that similar compounds could reduce pro-inflammatory cytokine production, suggesting their utility in treating chronic inflammatory conditions .
Propiedades
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-24(2)12-13-25-19(14-6-10-17(29-3)11-7-14)18(21(27)22(25)28)20(26)15-4-8-16(23)9-5-15/h4-11,19,26H,12-13H2,1-3H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQORPPGUNLFAE-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













